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Compound of Interest

Compound Name: GW768505A free base

Cat. No.: B1663866 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive analysis of the cross-reactivity of the kinase inhibitor GW768505A free base.

By presenting quantitative data, detailed experimental protocols, and visualizing relevant

signaling pathways, this document serves as a crucial resource for evaluating the compound's

selectivity and potential off-target effects.

Initially developed as an inhibitor of Kinase Insert Domain Receptor (KDR) and TEK Receptor

Tyrosine Kinase (TIE2), GW768505A has demonstrated potent activity against additional

kinases. This guide delves into its broader kinase interaction landscape, offering a comparative

analysis essential for its application in research and potential therapeutic development.

Kinase Inhibition Profile of GW768505A
GW768505A was screened against a panel of 224 recombinant kinases as part of the

Published Kinase Inhibitor Set (PKIS). The screening was performed at two concentrations,

100 nM and 1 µM, to assess the compound's potency and selectivity. The data reveals

significant cross-reactivity with the Tropomyosin receptor kinase (TRK) family.

Quantitative Kinase Inhibition Data
The following table summarizes the percentage inhibition of a selection of kinases by

GW768505A at both screening concentrations. A lower percentage of control indicates stronger

inhibition.
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Kinase Target
Percentage
Inhibition at 100 nM

Percentage
Inhibition at 1 µM

Kinase Family

Primary Targets

KDR (VEGFR2) 88 98 Tyrosine Kinase

TIE2 (TEK) 71 95 Tyrosine Kinase

Off-Targets (TRK

Family)

TRKA (NTRK1) 88 99 Tyrosine Kinase

TRKB (NTRK2) 71 96 Tyrosine Kinase

TRKC (NTRK3) 81 98 Tyrosine Kinase

Other Notable Off-

Targets

FLT3 55 92 Tyrosine Kinase

KIT 45 85 Tyrosine Kinase

PDGFRα 30 75 Tyrosine Kinase

PDGFRβ 25 70 Tyrosine Kinase

SRC 15 50 Tyrosine Kinase

LYN 10 45 Tyrosine Kinase

ABL1 5 30 Tyrosine Kinase

Experimental Protocols
The kinase profiling data presented was generated using a microfluidic capillary

electrophoresis-based enzymatic assay.

Kinase Assay Protocol:

Assay Principle: The assay measures the change in the electrophoretic mobility of a

fluorescently labeled substrate peptide upon phosphorylation by the target kinase.
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Reaction Components: Each assay well contained the specific recombinant kinase, a

fluorescently labeled substrate peptide, and ATP at the apparent Km for each kinase.

Inhibitor Concentrations: GW768505A was tested at final concentrations of 100 nM and 1

µM.

Assay Procedure:

The kinase, substrate, and inhibitor were incubated together in the assay buffer.

The phosphorylation reaction was initiated by the addition of ATP.

The reaction was allowed to proceed for a defined period at room temperature.

The reaction was stopped, and the sample was injected into a microfluidic capillary

electrophoresis system.

The phosphorylated and unphosphorylated substrate peptides were separated based on

their charge and size, and the amount of each was quantified by fluorescence detection.

Data Analysis: The percentage of inhibition was calculated by comparing the amount of

phosphorylated product in the presence of the inhibitor to the amount in a DMSO control

(vehicle) reaction.

Signaling Pathway Visualizations
To understand the biological context of GW768505A's activity, the following diagrams illustrate

the signaling pathways of its primary targets and key off-targets.
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Caption: KDR and TIE2 signaling pathways.

Neurotrophins
(NGF, BDNF, NT-3)

TRKA

TRKB

TRKC

RAS-MAPK
Pathway

PI3K-Akt
Pathway

PLCγ
Pathway

Neuronal Survival
& Growth

Synaptic
Plasticity

GW768505A

Click to download full resolution via product page

To cite this document: BenchChem. [Unveiling the Kinase Selectivity Profile of GW768505A:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663866#cross-reactivity-of-gw768505a-free-base-
with-other-kinases]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b1663866?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663866?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663866#cross-reactivity-of-gw768505a-free-base-with-other-kinases
https://www.benchchem.com/product/b1663866#cross-reactivity-of-gw768505a-free-base-with-other-kinases
https://www.benchchem.com/product/b1663866#cross-reactivity-of-gw768505a-free-base-with-other-kinases
https://www.benchchem.com/product/b1663866#cross-reactivity-of-gw768505a-free-base-with-other-kinases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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